In-Depth Technical Guide: Chemical and Physical Properties of 1,1,1-Trifluoro-3-methylpentan-2-amine Hydrochloride
In-Depth Technical Guide: Chemical and Physical Properties of 1,1,1-Trifluoro-3-methylpentan-2-amine Hydrochloride
Executive Summary & Pharmacological Relevance
The integration of fluorine into aliphatic amines has revolutionized modern drug discovery. Specifically, 1,1,1-trifluoro-3-methylpentan-2-amine hydrochloride (CAS: 1787896-72-3) represents a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I frequently encounter the challenge of optimizing pharmacokinetic profiles—specifically, overcoming the metabolic liability of standard amide bonds. The α -trifluoromethyl amine motif serves as a premier, proteolysis-resistant bioisostere for amides [1]. The strong electron-withdrawing nature of the trifluoromethyl ( −CF3 ) group significantly depresses the basicity of the adjacent amine, modulating its physiological protonation state. This precise electronic tuning enhances lipophilicity, improves blood-brain barrier (BBB) penetrance, and shields the adjacent carbon from cytochrome P450-mediated oxidative metabolism [2].
Physicochemical Profiling
Understanding the fundamental properties of 1,1,1-trifluoro-3-methylpentan-2-amine hydrochloride is critical for downstream formulation and synthetic integration. The hydrochloride salt is preferred over the free base (CAS: 1242339-44-1) due to its enhanced bench stability, reduced volatility, and superior handling characteristics [3].
| Property | Value | Scientific Rationale / Implication |
| Chemical Name | 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride | Standard IUPAC nomenclature. |
| CAS Number | 1787896-72-3 (HCl Salt) 1242339-44-1 (Free Base) | Critical for regulatory tracking and inventory management [4]. |
| Molecular Formula | C6H13ClF3N | Represents the protonated amine associated with a chloride counterion. |
| Molecular Weight | 191.62 g/mol | Low molecular weight ensures high ligand efficiency in drug design. |
| Physical State | White to off-white crystalline solid | Indicates high purity; the salt lattice provides thermodynamic stability. |
| Amine pKa (Predicted) | ~6.5 - 7.5 | The −CF3 group lowers the pKa by ~3 units compared to standard aliphatic amines (~10.5), increasing the fraction of unprotonated species at physiological pH. |
| Solubility | Soluble in H2O , Methanol, DMSO | The ionic nature of the salt ensures excellent solubility in polar solvents, facilitating biological assays and liquid chromatography. |
Mechanistic Rationale: The α -Trifluoromethyl Amine Motif
To understand why this specific compound is utilized in medicinal chemistry, we must analyze the logical relationship between its structure and its biological behavior. The diagram below illustrates the causality behind replacing a standard amide with an α -trifluoromethyl amine.
Logical workflow demonstrating the pharmacological advantages of the α-CF3 amine bioisostere.
Synthetic Methodology & Experimental Workflows
The synthesis of α -trifluoromethyl amines requires precise control over stereochemistry and reactivity. The most robust and scalable approach utilizes the Ruppert-Prakash reagent ( TMSCF3 ) for the nucleophilic addition of a trifluoromethyl group to a pre-formed imine [5].
Experimental Workflow Diagram
Synthesis pathway of 1,1,1-trifluoro-3-methylpentan-2-amine hydrochloride.
Protocol A: Synthesis of the Free Base via Imine Trifluoromethylation
Scientific Rationale: Direct trifluoromethylation of aliphatic ketones is notoriously difficult due to competitive enolization. By first converting the starting aldehyde (2-methylbutanal) into a benzyl imine, we prevent enolization and create a highly electrophilic carbon center. The use of a Lewis acid (e.g., BF3⋅OEt2 ) activates the imine, facilitating the attack of the −CF3 anion generated from TMSCF3 .
Step-by-Step Procedure:
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Imine Condensation: Dissolve 2-methylbutanal (1.0 equiv) and benzylamine (1.05 equiv) in anhydrous dichloromethane (DCM). Add anhydrous MgSO4 (3.0 equiv) to drive the equilibrium forward by sequestering the water byproduct. Stir at room temperature (RT) for 4 hours. Filter the drying agent and concentrate the filtrate in vacuo to yield the crude imine.
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Trifluoromethylation: Dissolve the crude imine in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the reaction vessel to 0 °C.
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Activation & Addition: Add TMSCF3 (1.5 equiv) to the solution. Dropwise, add BF3⋅OEt2 (1.1 equiv). Self-Validation Check: The reaction mixture should exhibit a slight exotherm. Stir at RT for 12 hours. Monitor conversion via LC-MS (look for the M+H peak of the N-benzyl intermediate).
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Quench & Extraction: Quench the reaction with 1M aqueous HCl (to hydrolyze the silyl ether intermediate), then basify to pH 10 with 1M NaOH . Extract with ethyl acetate ( 3×20 mL). Dry the combined organic layers over Na2SO4 and concentrate.
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Deprotection (Hydrogenolysis): Dissolve the purified N-benzyl intermediate in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) for 12 hours.
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Isolation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate carefully (the free base is somewhat volatile) to yield 1,1,1-trifluoro-3-methylpentan-2-amine.
Protocol B: Hydrochloride Salt Formation and Isolation
Scientific Rationale: The free base of 1,1,1-trifluoro-3-methylpentan-2-amine is an oil that is prone to oxidation and volatilization. Converting it to the hydrochloride salt locks the molecule into a stable, crystalline lattice. Anhydrous diethyl ether is chosen as the solvent because the free base is soluble in it, but the resulting highly polar HCl salt is completely insoluble, driving an immediate and high-yielding precipitation.
Step-by-Step Procedure:
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Solvation: Dissolve the free base amine (1.0 equiv) in anhydrous diethyl ether (10 mL/gram of amine).
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Cooling: Cool the solution to 0 °C in an ice bath under inert gas to prevent moisture condensation.
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Salt Formation: Slowly add a commercially available solution of 2.0 M HCl in diethyl ether (1.2 equiv) dropwise. Self-Validation Check: A stark white precipitate should form immediately upon the addition of the acid.
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Maturation: Stir the suspension for 30 minutes at 0 °C to ensure complete crystallization and particle growth.
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Filtration: Vacuum filter the suspension using a Buchner funnel. Wash the filter cake with cold, anhydrous diethyl ether ( 2×5 mL) to remove any unreacted free base or organic impurities.
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Drying: Dry the resulting white powder under high vacuum at 40 °C for 4 hours to yield pure 1,1,1-trifluoro-3-methylpentan-2-amine hydrochloride.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:
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19F NMR ( CDCl3 , 376 MHz): A characteristic doublet or multiplet should appear around -74.0 to -76.0 ppm , confirming the presence of the intact −CF3 group adjacent to a chiral center.
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1H NMR ( D2O , 400 MHz): The α -proton (adjacent to the amine and CF3 group) will appear as a complex multiplet heavily deshielded (typically around 3.5 - 4.0 ppm) due to the combined electron-withdrawing effects of the NH3+ and CF3 groups.
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High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C6H13F3N+ [M−Cl]+ : 156.0995; Found: 156.0998.
References
- Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Chemistry.
- Practical Synthesis of α-CF3 Amine Derivatives via Photochemical Hydroalkylation of Unactivated Alkenes Promoted by Nucleophilic Catalysis. ACS Publications.
- 1,1,1-trifluoro-3-methylpentan-2-amine hydrochloride — Chemical Substance Information. NextSDS.
- 1,1,1-Trifluoro-3-methylbutan-2-amine | Related Products. BLD Pharm.
- An easy synthesis of α-trifluoromethyl-amines from aldehydes or ketones using the Ruppert-Prakash reagent. Enamine.
